![molecular formula C19H21ClN2O3S B2459936 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide CAS No. 954634-13-0](/img/structure/B2459936.png)
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide
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Description
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Several studies have been dedicated to the synthesis and structural characterization of sulfonamide derivatives, revealing their potential in various scientific applications. For instance, research on the synthesis, crystal and molecular-electronic structure of sterically hindered sulfonamide derivatives has provided insights into their potential uses in designing molecules with specific properties for scientific applications (Rublova et al., 2017).
Computational Studies
Computational studies have been employed to investigate the structural and electronic properties of sulfonamide compounds. Such studies include the characterization and computational analysis of newly synthesized molecules, providing a deeper understanding of their molecular interactions and stability, which is crucial for their application in scientific research (Murthy et al., 2018).
Biological Screening
Research has also focused on the biological screening of sulfonamide derivatives to evaluate their potential as antimicrobial, anticancer, and anti-HIV agents. This includes studies on the synthesis and biological screening of derivatives for their activity against various bacterial and fungal strains, highlighting the potential of sulfonamide compounds in medical and pharmaceutical research (Aziz‐ur‐Rehman et al., 2014).
Nonlinear Optical Properties
The exploration of sulfonamide derivatives for their second-order nonlinear optical (NLO) properties has been another area of interest. Studies on the synthesis and characterization of sulfonamide-based compounds for NLO applications suggest their potential use in developing materials for optical technologies (Li et al., 2012).
Antagonist Activity Studies
Molecular interaction studies of specific sulfonamide derivatives with biological receptors have been conducted to understand their antagonist activities. This research is crucial for developing therapeutic agents targeting specific biological pathways, as evidenced by studies on the antagonist activity of certain sulfonamide compounds against the CB1 cannabinoid receptor (Shim et al., 2002).
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13-3-8-18(14(2)9-13)26(24,25)21-11-15-10-19(23)22(12-15)17-6-4-16(20)5-7-17/h3-9,15,21H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBHVTIZFQMGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide |
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